

Methyl 2-amino-3-methylbenzoate molecular structure and formula

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Compound of Interest

Compound Name: Methyl 2-amino-3-methylbenzoate

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An In-depth Technical Guide to Methyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **Methyl 2-amino-3-methylbenzoate**. It includes detailed experimental protocols for its synthesis and key spectral data for its characterization.

Furthermore, this document outlines its role as a key intermediate in the synthesis of various agrochemicals and its relevance as a metabolite.

Molecular Structure and Formula

Methyl 2-amino-3-methylbenzoate, a substituted aromatic amine and ester, possesses a benzene ring core. An amino group (-NH₂) is attached at the C2 position, a methyl group (-CH₃) at the C3 position, and a methyl ester group (-COOCH₃) at the C1 position.

Molecular Formula: C₉H₁₁NO₂[\[1\]](#)[\[2\]](#)

Molecular Weight: 165.19 g/mol [\[1\]](#)[\[2\]](#)

IUPAC Name: **methyl 2-amino-3-methylbenzoate**

CAS Number: 22223-49-0[\[1\]](#)[\[2\]](#)

Synonyms:

- Methyl 3-methylantranilate[1]
- 2-Amino-3-methylbenzoic acid methyl ester
- 2-(Methoxycarbonyl)-6-methylaniline[1]
- 2-Amino-3-(methoxycarbonyl)toluene[1]
- Methyl 2-amino-m-toluate

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for **Methyl 2-amino-3-methylbenzoate** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
Appearance	White to Almost white powder to lump	
Melting Point	25.0 to 29.0 °C	
Boiling Point	153 °C at 23 mmHg	
Density	1.132 ± 0.06 g/cm ³ (Predicted)	[3]

Table 2: Spectral Data

Spectrum	Data	Reference
¹ H NMR (400MHz, CDCl ₃)	δ 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H)	[4]
¹³ C NMR	Data available but not explicitly detailed in search results.	[5][6]
IR Spectrum	Data available but not explicitly detailed in search results.	[7][8][9]
Mass Spectrum	Molecular Ion (M ⁺): 165	[10]

Experimental Protocols

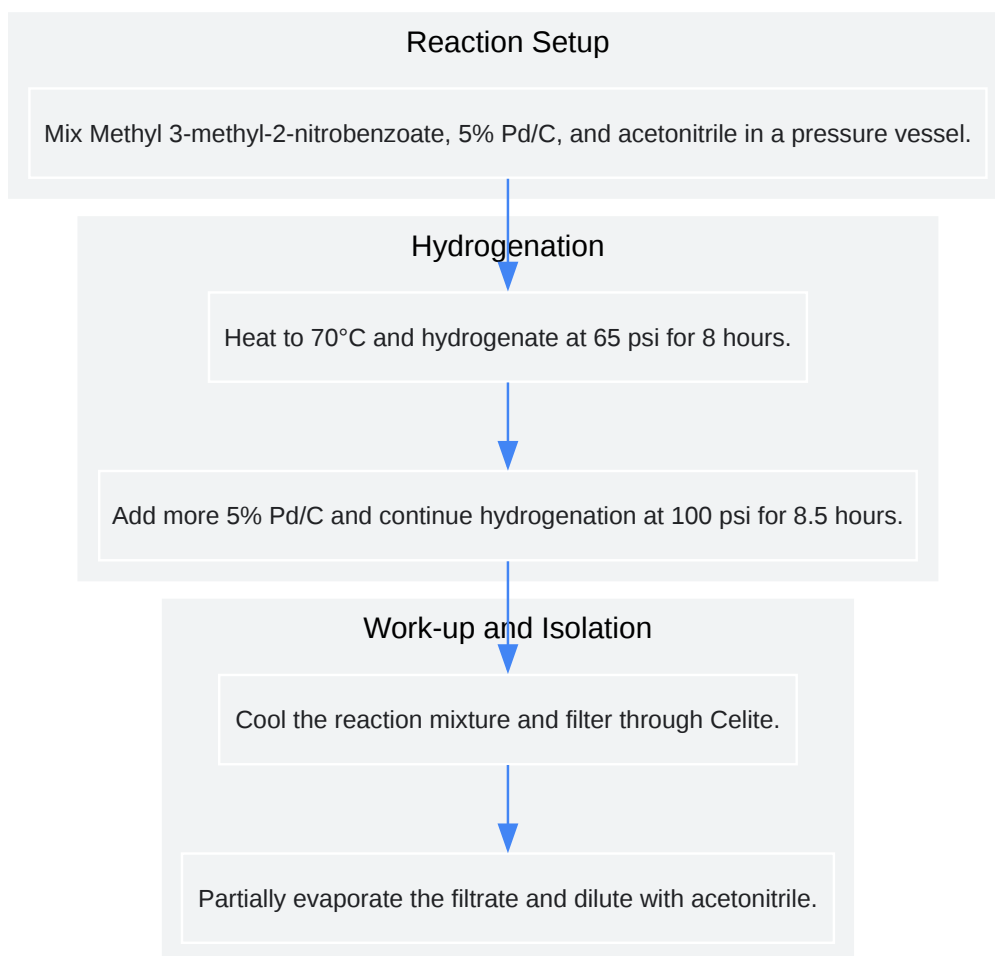
Detailed methodologies for the synthesis of **Methyl 2-amino-3-methylbenzoate** are provided below.

Synthesis via Reduction of Methyl 3-methyl-2-nitrobenzoate

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Experimental Workflow:

Synthesis of Methyl 2-amino-3-methylbenzoate via Reduction



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Synthesis of **Methyl 2-amino-3-methylbenzoate** via Reduction

Materials:

- Methyl 3-methyl-2-nitrobenzoate (98.5g, 505mmol)
- 5% Pd/C (Degussa CE105XRC/W, 1.0g + 1.0g)

- Acetonitrile (300mL)
- 600-mL high-pressure vessel
- Celite (diatomaceous earth)

Procedure:

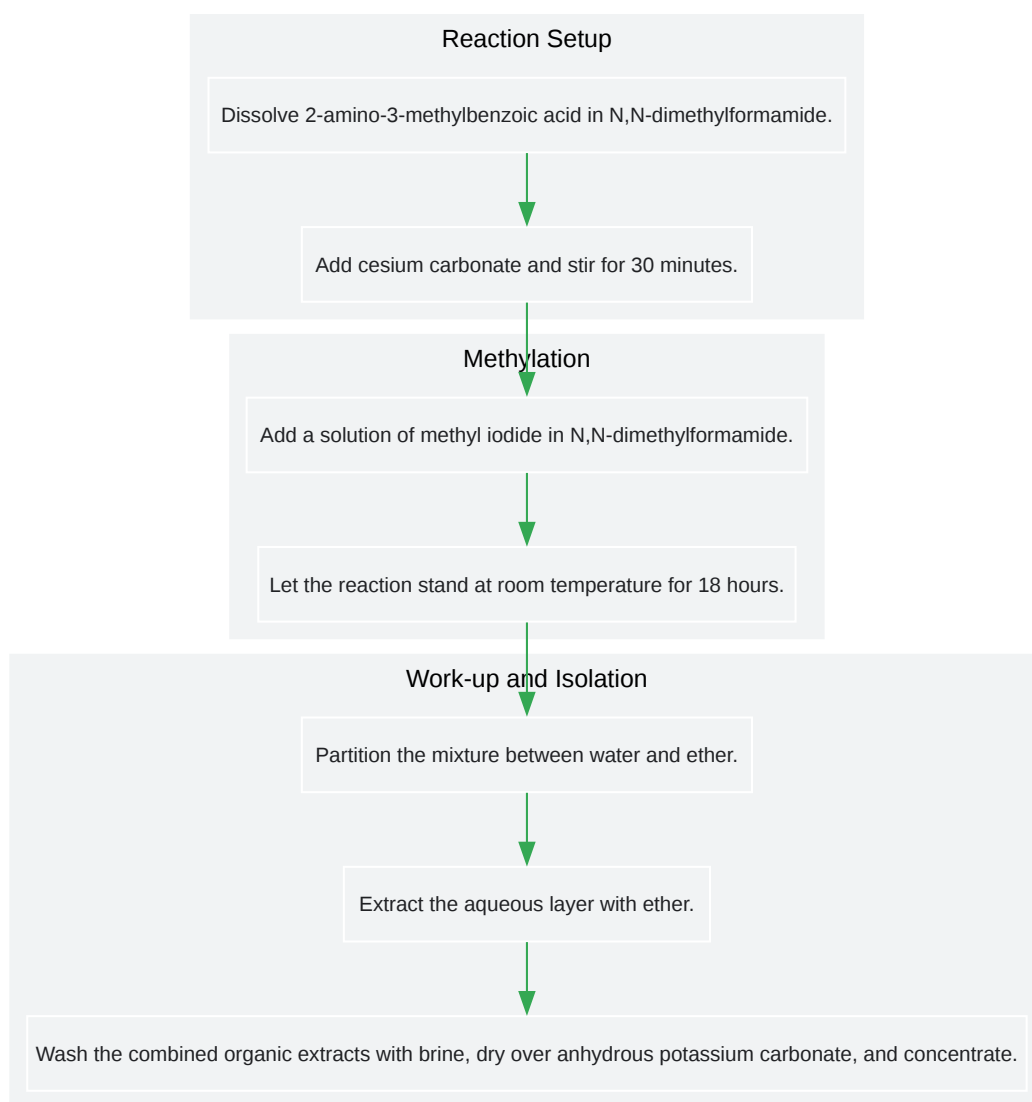
- In a 600-mL high-pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Pd/C (1.0 g), and acetonitrile (300 mL).^[4]
- Heat the mixture to 70°C and introduce hydrogen gas to a pressure of 65 psi (450 kPa). Maintain these conditions for 8 hours.^[4]
- After the initial hydrogenation period, add an additional 1.0 g of 5% Pd/C to the reaction mixture.
- Continue the hydrogenation at a pressure of 100 psi (690 kPa) for an additional 8.5 hours.^[4]
- Once the reaction is complete, cool the vessel and purge with nitrogen gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with acetonitrile (3 x 25 mL).
- Partially evaporate the combined filtrate to a weight of approximately 160 g.
- Dilute the concentrated solution with acetonitrile to a total weight of 200 g. Quantitative HPLC analysis of this solution should indicate the presence of the target compound.^[4]

Synthesis via Esterification of 2-amino-3-methylbenzoic Acid

This method involves the methylation of the carboxylic acid group of 2-amino-3-methylbenzoic acid.

Experimental Workflow:

Synthesis of Methyl 2-amino-3-methylbenzoate via Esterification

[Click to download full resolution via product page](#)Synthesis of **Methyl 2-amino-3-methylbenzoate** via Esterification

Materials:

- 2-amino-3-methylbenzoic acid (66.9 mmol)
- Cesium carbonate (102 mmol)
- Methyl iodide (67.0 mmol)
- N,N-dimethylformamide (200 mL + 50 mL)
- Water (1 L)
- Ether (200 mL + 100 mL)
- Brine (500 mL)
- Anhydrous potassium carbonate

Procedure:

- To a solution of 2-amino-3-methylbenzoic acid (66.9 mmol) in N,N-dimethylformamide (200 mL), add cesium carbonate (102 mmol).^[4]
- Stir the resulting mixture for 30 minutes at room temperature.^[4]
- Add a solution of methyl iodide (67.0 mmol) in N,N-dimethylformamide (50 mL) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 18 hours.^[4]
- After the reaction period, partition the mixture between water (1 L) and ether (200 mL).
- Separate the layers and extract the aqueous layer with an additional portion of ether (100 mL).^[4]
- Combine the organic extracts and wash with brine (500 mL).
- Dry the organic layer over anhydrous potassium carbonate.

- Concentrate the solution under reduced pressure to obtain **Methyl 2-amino-3-methylbenzoate**.[\[4\]](#)

Synthetic Utility and Biological Relevance

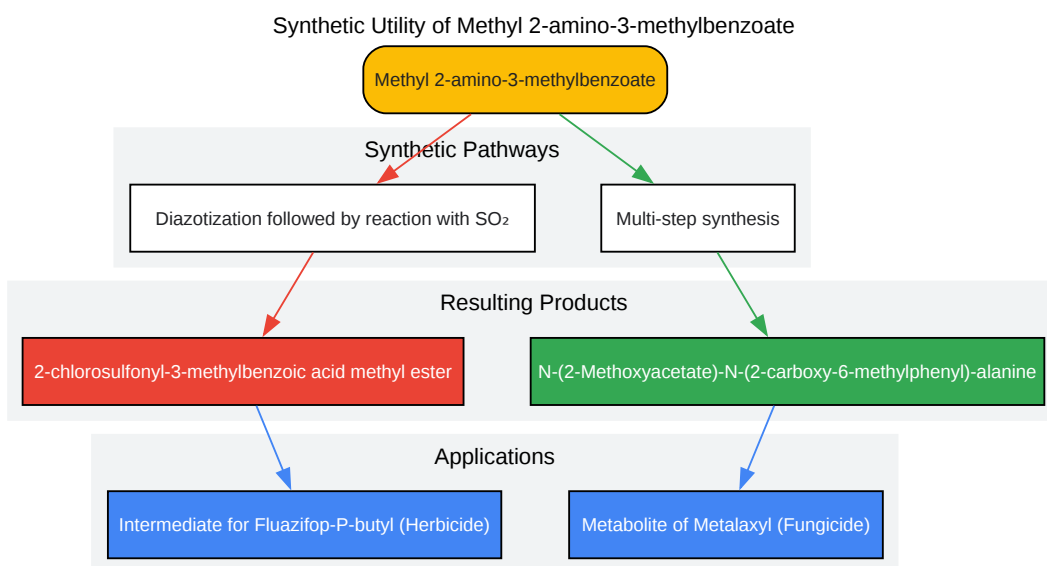
Methyl 2-amino-3-methylbenzoate serves as a versatile intermediate in the synthesis of various important molecules, particularly in the agrochemical industry. It is also recognized as a metabolite in biological systems.

Role as a Synthetic Intermediate

Methyl 2-amino-3-methylbenzoate is a key precursor for the synthesis of:

- 2-chlorosulfonyl-3-methylbenzoic acid methyl ester: This compound is an important intermediate in the production of the herbicide Fluazifop-P-butyl.[\[4\]](#) The synthesis involves diazotization of the amino group of **Methyl 2-amino-3-methylbenzoate**, followed by a reaction with sulfur dioxide.[\[4\]](#)
- N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine: This molecule is a metabolite of the agricultural fungicide Metalaxyl. **Methyl 2-amino-3-methylbenzoate** is used as a starting material in its synthesis.[\[11\]](#)

Logical Relationship Diagram:



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Synthetic pathways starting from **Methyl 2-amino-3-methylbenzoate**.

Biological Significance

Methyl 2-amino-3-methylbenzoate has been identified as a metabolite of Lidocaine, a commonly used local anesthetic and antiarrhythmic drug.[11][12] This indicates its formation within biological systems following the administration of Lidocaine.

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